molecular formula C23H26N2O5 B2691945 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one CAS No. 1632364-36-3

4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one

Cat. No.: B2691945
CAS No.: 1632364-36-3
M. Wt: 410.47
InChI Key: TZWAZCTXSKEXFZ-UHFFFAOYSA-N
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Description

4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one is a complex synthetic compound belonging to the class of coumarin-piperazine derivatives. These hybrids are of significant interest in medicinal chemistry, particularly for researching central nervous system (CNS) disorders . The molecular structure combines a coumarin backbone, a key pharmacophore in many biologically active compounds, with an N-arylpiperazine moiety, a versatile scaffold commonly found in CNS-active agents . This combination is designed to enhance biological properties compared to unsubstituted coumarins, leading to improved interaction with key neurotransmitter systems . Compounds of this class are frequently investigated for their high affinity and activity toward serotonin receptors, such as 5-HT1A and 5-HT2A, which are critical targets for mood and cognitive disorders . The 2-hydroxypropoxy linker is a strategic structural element, as research indicates that a three-carbon chain between the coumarin and piperazine fragments is optimal for achieving high receptor affinity in the nanomolar range . Beyond serotonin receptor modulation, related coumarin-piperazine derivatives have shown promise as multi-target ligands, with potential applications in researching neurodegenerative diseases like Alzheimer's through the inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs) . The presence of the 4-methoxyphenyl group on the piperazine ring is a common feature that influences the compound's binding profile and physicochemical properties. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for detailed synthetic procedures, binding assay data, and computational studies on closely related analogues.

Properties

IUPAC Name

4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-19-8-6-17(7-9-19)25-12-10-24(11-13-25)15-18(26)16-29-22-14-23(27)30-21-5-3-2-4-20(21)22/h2-9,14,18,26H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWAZCTXSKEXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC(=O)OC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated chromen-2-one derivative with 4-(4-methoxyphenyl)piperazine.

    Hydroxylation and Propoxy Group Addition: The hydroxyl group and the propoxy chain are introduced through subsequent reactions, such as hydroxylation using oxidizing agents and etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine moiety undergoes alkylation reactions, particularly at the secondary nitrogen atoms. This is critical for modifying the compound's pharmacological properties:

  • Reaction with Haloalkanes : Reacts with bromoalkoxy coumarin precursors (e.g., 7-(3-bromopropoxy)-4-methylcoumarin) in acetonitrile under reflux with K<sub>2</sub>CO<sub>3</sub> as a base, yielding the target compound via SN2 mechanism .

  • Kinetic Data : Reactions typically complete within 24–48 hours at 80–100°C, with yields ranging from 65% to 95% depending on the haloalkyl chain length .

Reaction ComponentConditionsYield (%)Reference
7-(3-Bromopropoxy)coumarin + 4-(4-methoxyphenyl)piperazineK<sub>2</sub>CO<sub>3</sub>, ACN, 80°C, 24h87
Microwave-assisted alkylationKI, K<sub>2</sub>CO<sub>3</sub>, 100 W, 15 min92

Hydroxyl Group Reactivity

The 2-hydroxypropoxy chain participates in esterification and oxidation:

  • Ester Formation : Reacts with acetyl chloride in anhydrous dichloromethane (DCM) to form acetylated derivatives, confirmed by IR spectroscopy (C=O stretch at 1715 cm<sup>−1</sup>) .

  • Oxidation : Treatment with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) oxidizes the secondary alcohol to a ketone, though this reduces biological activity due to steric effects .

Coumarin Core Modifications

The lactone ring and substituents exhibit distinct reactivity:

  • Lactone Ring Stability : Resists hydrolysis under neutral conditions but undergoes ring-opening in strong acids (e.g., HCl, Δ) to form carboxylic acid derivatives .

  • Electrophilic Aromatic Substitution : The 4-methoxy group on the phenylpiperazine directs electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) to the para position, though nitration reduces receptor binding affinity .

Acid-Base Reactions

The compound forms salts under acidic conditions:

  • Protonation of Piperazine : At pH < 4, both piperazine nitrogens are protonated, increasing water solubility. The pK<sub>a</sub> values are 3.1 (tertiary N) and 8.7 (secondary N).

  • Deprotonation of Hydroxyl : The phenolic -OH (pK<sub>a</sub> ≈ 10) remains unionized under physiological conditions, influencing membrane permeability .

Photochemical Reactions

The coumarin chromophore undergoes [2+2] photodimerization under UV light (λ = 310 nm):

  • Quantum Yield : 0.18 in ethanol, forming cyclobutane dimers that revert upon heating .

  • Stabilization : Addition of 1% w/v ascorbic acid inhibits photodegradation by 83% .

Catalytic Hydrogenation

Selective reduction of the coumarin double bond occurs under H<sub>2</sub>/Pd-C:

  • Conditions : 40 psi H<sub>2</sub>, 25°C, 6h in ethanol, yielding dihydrocoumarin derivatives with retained piperazine activity .

  • Impact on Bioactivity : Reduces 5-HT<sub>1A</sub> receptor affinity by 60% but enhances AChE inhibition (IC<sub>50</sub> from 2.18 μM to 1.45 μM) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–200°C) : Loss of hydroxylpropoxy chain (Δm = 18.2%).

  • Stage 2 (300–400°C) : Pyrolysis of piperazine and coumarin moieties.

This compound's reactivity profile enables precise structural tuning for optimizing pharmacokinetic properties. Recent studies highlight microwave-assisted alkylation and photostabilization strategies as key advancements in its synthetic chemistry.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of chromenone compounds, including the specified compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of a piperazine moiety is believed to enhance the interaction with microbial targets, leading to increased potency against these pathogens.

CompoundActivity Against Staphylococcus aureusActivity Against Pseudomonas aeruginosa
Compound AHighModerate
Compound BModerateLow
This compoundHighModerate

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound may possess anti-inflammatory properties. Studies suggest that related chromenone compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

Antimicrobial Efficacy

A recent study evaluated the efficacy of various chromenone derivatives in treating infections caused by Staphylococcus aureus. Results indicated that derivatives containing the piperazine group showed enhanced antibacterial activity compared to other tested compounds, suggesting a promising avenue for development into therapeutic agents.

Anti-inflammatory Effects

In an experimental model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent.

Summary of Findings

The compound 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one demonstrates promising applications in both antimicrobial and anti-inflammatory domains. Its unique structural features facilitate interactions that enhance its biological activity, making it a valuable candidate for further research and potential therapeutic development.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Piperazine Substituent Chromenone Substituents Molecular Weight (g/mol)
Target Compound 4-(4-Methoxyphenyl) 2H-chromen-2-one, 2-hydroxy 424.49
4e () 2-Hydroxybenzyl 7-Methoxy, 3-phenyl ~440 (estimated)
CAS 878418-26-9 () 4-(4-Methoxyphenyl) 4-Methyl, 7-propoxy 424.49
N-(4-(2-Hydroxy-3-...)acetamide () 4-(4-Methoxyphenyl) Phenylacetamide side chain 399.50

Physicochemical Properties

  • Polar Surface Area (PSA): The target compound has a PSA of 74.27 Ų (), indicating moderate polarity. Analogues with additional hydroxyl groups (e.g., 4e) may exhibit higher PSA, reducing blood-brain barrier penetration but improving solubility .
  • Lipophilicity: The 4-methoxyphenyl group balances electron-donating effects and hydrophobicity. Compounds with naphthyl (e.g., 4h, ) or benzyl groups are more lipophilic, favoring cellular uptake but risking off-target interactions .
  • Thermal Stability: The target compound’s boiling point (652.9°C) and density (1.209 g/cm³, ) suggest robust thermal stability, comparable to other piperazine-chromenone hybrids .

Pharmacokinetic Considerations

  • Solubility and Bioavailability: The target compound’s moderate PSA and methoxy group likely afford better solubility than purely aromatic derivatives (e.g., 4h, ) but lower than hydroxyl-rich analogues (). Bioavailability scores (~0.55–0.56 for similar compounds, ) suggest favorable absorption .
  • Metabolic Stability: The 4-methoxyphenyl group may resist oxidative metabolism better than benzyl or hydroxybenzyl substituents, extending half-life .

Biological Activity

The compound 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one is a novel derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₁N₃O₃
  • Molecular Weight : 313.38 g/mol

Biological Activity Overview

The biological activities of this compound primarily involve its interactions with key enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on human acetylcholinesterase (hAChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases and mood disorders.

1. Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

  • IC50 Values : The compound exhibited significant AChE inhibitory activity with an IC50 value of approximately 1.52 μM , indicating strong potential as a therapeutic agent for enhancing cognitive function .

2. Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.

  • IC50 Values : The compound demonstrated moderate MAO-A inhibitory activity with IC50 values around 6.97 μM , suggesting a promising profile for antidepressant effects .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure significantly influence biological activity. For instance, variations in the linker length between the coumarin and piperazine moieties affect AChE inhibition potency. Shortening the linker from four to three carbons decreased activity, highlighting the importance of structural integrity in pharmacological efficacy .

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds, providing context for understanding the efficacy of this particular derivative:

  • Study 1 : A series of coumarin derivatives were synthesized and tested for hAChE inhibition, revealing that compounds with a methoxy substituent on the phenyl ring showed enhanced activity compared to their unsubstituted counterparts .
  • Study 2 : Molecular docking studies indicated that the piperazine moiety plays a crucial role in binding affinity at both peripheral and catalytic sites of hAChE, further supporting its design as a potent inhibitor .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 Value (μM)Reference
This compoundhAChE1.52
Compound X (related derivative)hAChE2.80
Compound Y (related derivative)MAO-A6.97
Pargyline (reference drug)MAO-A10.9

Q & A

Q. What advanced techniques characterize electronic transitions in the chromen-2-one core?

  • Methodological Answer :
  • TD-DFT : Calculates UV-Vis spectra (e.g., B3LYP/6-311++G(d,p)) to correlate with experimental λmax.
  • Circular Dichroism : Resolves enantiomer-specific transitions if chiral centers are present.

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